molecular formula C20H17N5O3 B10996675 2-(4-methoxybenzyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

2-(4-methoxybenzyl)-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10996675
M. Wt: 375.4 g/mol
InChI Key: FYHGGNXNFDDFJC-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with a unique structure. Let’s break it down:
    • The core structure is an isoquinoline , which is a bicyclic aromatic system.
    • It contains a 1,2,4-triazole ring, which is a five-membered heterocycle with three nitrogen atoms.
    • The 4-methoxybenzyl group is attached to one of the nitrogen atoms in the triazole ring.
    • The 1-oxo group indicates a carbonyl (C=O) functionality.
    • Overall, this compound combines features from both isoquinolines and triazoles.
  • Its synthesis and applications make it an intriguing subject for study.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that research in this area is ongoing, and new findings may emerge.

    Properties

    Molecular Formula

    C20H17N5O3

    Molecular Weight

    375.4 g/mol

    IUPAC Name

    2-[(4-methoxyphenyl)methyl]-1-oxo-N-(1H-1,2,4-triazol-5-yl)isoquinoline-4-carboxamide

    InChI

    InChI=1S/C20H17N5O3/c1-28-14-8-6-13(7-9-14)10-25-11-17(18(26)23-20-21-12-22-24-20)15-4-2-3-5-16(15)19(25)27/h2-9,11-12H,10H2,1H3,(H2,21,22,23,24,26)

    InChI Key

    FYHGGNXNFDDFJC-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=NC=NN4

    Origin of Product

    United States

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